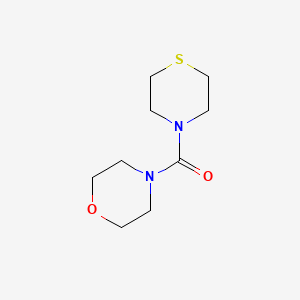

4-(Thiomorpholine-4-carbonyl)morpholine

描述

Significance of Morpholine (B109124) and Thiomorpholine (B91149) in Contemporary Organic Synthesis and Medicinal Chemistry Research

In organic synthesis, morpholine is a versatile reagent and building block. It is commonly used as a base, a solvent due to its polarity, and a precursor for forming enamines, which are key intermediates in C-C bond formation. tandfonline.comrsc.org Industrially, it serves as a corrosion inhibitor and an emulsifier. acs.orgnih.gov Prominent examples of morpholine-containing drugs include the antibiotic Linezolid and the anticancer agent Gefitinib, highlighting the scaffold's therapeutic importance. tandfonline.comrsc.org

Thiomorpholine, where the oxygen atom of morpholine is replaced by sulfur, shares this privileged status. mdpi.com This bioisosteric replacement is a powerful strategy in drug design to modulate lipophilicity, hydrogen bonding capacity, and metabolic pathways. mdpi.comnih.gov Thiomorpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, antioxidant, and antibiotic effects. rsc.orgnih.govresearchgate.net A notable example is Sutezolid, an antibiotic currently in clinical trials for treating multidrug-resistant tuberculosis and the direct thio-analog of Linezolid. rsc.orgresearchgate.net The comparative study of morpholine and thiomorpholine analogs is a cornerstone of structure-activity relationship (SAR) investigations, allowing researchers to fine-tune molecular properties for enhanced efficacy and selectivity. mdpi.com

Table 1: Comparison of Morpholine and Thiomorpholine in Medicinal Chemistry

| Feature | Morpholine | Thiomorpholine | Key Therapeutic Areas |

| Structure | O(CH₂CH₂)₂NH | S(CH₂CH₂)₂NH | Anticancer, Antibacterial, Anti-inflammatory |

| Key Property | Improves aqueous solubility and metabolic stability | Modulates lipophilicity and target interactions | Antihypertensive, Antiviral, Antidepressant |

| Example Drug | Linezolid (Antibiotic) | Sutezolid (Antibiotic, Investigational) | Analgesic, Antifungal |

| Bioisosterism | Oxygen heteroatom | Sulfur heteroatom (Thio-analog) | Central Nervous System Disorders |

Rationale for Investigating the "4-(Thiomorpholine-4-carbonyl)morpholine" System as a Privileged Scaffold

The investigation of the "this compound" system is founded on the strategic principle of molecular hybridization in drug design. This approach involves covalently linking two or more distinct pharmacophores or privileged scaffolds to create a single, novel molecule with the potential for synergistic, additive, or entirely new biological activities.

The rationale for this specific system can be deconstructed into three key components:

Combination of Two Privileged Scaffolds : The molecule unites a morpholine ring and a thiomorpholine ring. As established, both are independently recognized for their favorable influence on the pharmacological and pharmacokinetic properties of bioactive compounds. mdpi.comtandfonline.com Combining them allows for the exploration of a new region of chemical space, potentially leading to compounds that interact with biological targets in a unique manner.

The Urea (B33335) Linker as a Bioactive Bridge : The two heterocyclic rings are connected by a carbonyl group, forming an unsymmetrical urea moiety (-N-CO-N-). The urea functional group is itself a privileged structure in medicinal chemistry. nih.govresearchgate.net It is a rigid and effective hydrogen bond donor and acceptor, capable of forming strong and directional interactions within protein binding sites, a feature critical for the activity of many enzyme inhibitors, particularly kinases. nih.govfrontiersin.org

Therefore, the "this compound" system represents a rationally designed scaffold that leverages the proven benefits of its constituent parts to create a new molecular architecture with high potential for discovering novel and potent therapeutic agents.

Overview of Advanced Research Methodologies Applicable to Carbonyl-Bridged Morpholine and Thiomorpholine Systems

The synthesis and study of carbonyl-bridged bis-heterocyclic systems like "this compound" employ a suite of advanced research methodologies spanning synthesis, characterization, and computational analysis.

Synthetic Methodologies: The primary challenge is the formation of the unsymmetrical urea bond. While classical methods often use hazardous reagents like phosgene (B1210022), modern organic synthesis favors safer and more versatile alternatives. tandfonline.com

Phosgene-Free Carbonylation: Contemporary methods utilize phosgene surrogates such as triphosgene (B27547), carbonyldiimidazole (CDI), or dioxazolones. tandfonline.comresearchgate.net A common strategy involves activating one of the heterocyclic amines (e.g., morpholine) with the carbonylating agent to form an in situ intermediate like a carbamoyl (B1232498) chloride or isocyanate, which then reacts with the second amine (thiomorpholine) to yield the final unsymmetrical urea. rsc.orgresearchgate.net

Catalytic Approaches: Palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful tool for forming urea linkages, offering high efficiency and broad substrate scope for connecting various heterocyclic fragments. nih.gov

Rearrangement Reactions: Methods involving Curtius, Hofmann, or Lossen rearrangements can generate isocyanate intermediates from carboxylic acid derivatives, which are then trapped by an amine to form the urea. researchgate.net

Analytical and Spectroscopic Characterization: Once synthesized, the precise structure of the compound must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the exact connectivity of the atoms, confirming the presence of both the morpholine and thiomorpholine rings and their attachment to the carbonyl carbon. researchgate.netresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to verify the elemental composition by providing a highly accurate mass measurement of the molecule. mdpi.com

Infrared (IR) Spectroscopy: FTIR is particularly useful for identifying the key functional groups. The carbonyl (C=O) stretching vibration of the urea moiety gives a characteristic strong absorption band, typically in the region of 1630-1680 cm⁻¹, providing direct evidence of the carbonyl bridge. mdpi.com

Structural and Computational Methodologies: To understand the molecule's three-dimensional properties and potential biological interactions, structural and computational methods are indispensable.

X-ray Crystallography: This technique provides the definitive solid-state structure of the molecule, revealing precise bond lengths, bond angles, and the conformational preferences of the heterocyclic rings relative to the central urea linker. frontiersin.orgnih.gov This information is critical for understanding structure-activity relationships at the atomic level.

Computational Chemistry: A range of in silico tools are applied in the design and analysis of such molecules. Density Functional Theory (DFT) calculations can predict stable conformations and rotational barriers. nih.govresearchgate.net Molecular docking simulations can forecast how the molecule might bind to a specific protein target, while molecular dynamics (MD) simulations assess the stability of these interactions over time, providing crucial insights for optimizing lead compounds. mdpi.com

Table 2: Summary of Applicable Research Methodologies

| Methodology Category | Specific Technique | Purpose |

| Synthesis | Phosgene-Free Carbonylation | Formation of the unsymmetrical urea bridge using safe reagents. |

| Pd-Catalyzed Cross-Coupling | Efficient and versatile C-N bond formation. | |

| Characterization | NMR Spectroscopy (¹H, ¹³C) | Confirms atomic connectivity and structural integrity. |

| High-Resolution Mass Spectrometry | Verifies exact molecular weight and elemental formula. | |

| Infrared (IR) Spectroscopy | Identifies the key urea carbonyl (C=O) functional group. | |

| Structural Analysis | X-ray Crystallography | Determines the precise 3D solid-state structure. |

| Computational Modeling | Molecular Docking & MD Simulations | Predicts binding modes and assesses interaction stability with biological targets. |

Structure

3D Structure

属性

IUPAC Name |

morpholin-4-yl(thiomorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c12-9(10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDGJXWGXRLGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Thiomorpholine 4 Carbonyl Morpholine

Retrosynthetic Analysis of the 4-(Thiomorpholine-4-carbonyl)morpholine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the most logical disconnection is the C-N bond of the urea (B33335) linkage. This bond can be disconnected in two ways, cleaving either the morpholine-carbonyl bond or the thiomorpholine-carbonyl bond.

Following the principles of amide and urea synthesis, a primary disconnection across the morpholine (B109124) N-C(O) bond reveals morpholine and a reactive thiomorpholine-4-carbonyl derivative, such as thiomorpholine-4-carbonyl chloride, as key precursors or "synthons". The thiomorpholine-4-carbonyl chloride itself can be further disconnected to thiomorpholine (B91149) and a carbonyl source like phosgene (B1210022) or a phosgene equivalent. This analysis suggests a convergent synthesis strategy where the two heterocyclic precursors, morpholine and thiomorpholine, are prepared separately and then coupled in the final step.

Targeted Synthesis of this compound

The forward synthesis, guided by the retrosynthetic analysis, focuses on the efficient construction of the precursors and their subsequent coupling.

The accessibility of high-purity precursors is paramount for a successful synthesis. Both morpholine and thiomorpholine can be synthesized through various established methods.

Morpholine Synthesis: Industrially, morpholine is often produced by the dehydration of diethanolamine (B148213) using concentrated sulfuric acid. wikipedia.org Alternative laboratory-scale syntheses include the conversion of 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate (B86663) in a redox-neutral protocol. organic-chemistry.orgacs.orgchemrxiv.org

Thiomorpholine Synthesis: The synthesis of the thiomorpholine ring can be achieved through several routes. One common approach involves the transformation of diethanolamine by generating an amino-mustard intermediate, followed by cyclization with a sulfide (B99878) source. acs.org A more recent development involves a two-step telescoped continuous flow process, which utilizes the photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride, followed by a base-mediated cyclization. acs.orgresearchgate.netnih.govchemrxiv.org This method is noted for its efficiency and use of low-cost starting materials. acs.org

The crucial step in synthesizing this compound is the formation of the urea linkage by coupling the morpholine and thiomorpholine moieties via a carbonyl group. This is typically achieved by activating one of the amine precursors.

A highly effective method involves the use of phosgene or a safer, solid phosgene substitute such as bis(trichloromethyl) carbonate (triphosgene). nih.govwikipedia.orgchemicalbook.comacs.org In this approach, thiomorpholine is first reacted with triphosgene (B27547) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in an inert aprotic solvent (e.g., dichloromethane (B109758) or toluene) at low temperatures. This reaction generates a reactive intermediate, thiomorpholine-4-carbonyl chloride.

Following the in-situ formation of the carbonyl chloride, morpholine is added to the reaction mixture. The nucleophilic nitrogen of morpholine attacks the electrophilic carbonyl carbon of the thiomorpholine-4-carbonyl chloride, displacing the chloride and forming the stable C-N bond of the final product, this compound.

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Activation | Thiomorpholine | Triphosgene, Triethylamine | Thiomorpholine-4-carbonyl chloride |

| 2. Coupling | Thiomorpholine-4-carbonyl chloride, Morpholine | - | This compound |

This table illustrates a plausible two-step, one-pot reaction sequence for the synthesis of the target compound.

To maximize the yield and purity of this compound, several reaction parameters must be optimized.

Stoichiometry: Triphosgene is a source of three equivalents of phosgene. nih.gov Therefore, approximately one-third of a molar equivalent of triphosgene is required per equivalent of thiomorpholine for the activation step. Precise control of stoichiometry is crucial to avoid side reactions.

Temperature Control: The initial reaction of thiomorpholine with triphosgene is typically conducted at low temperatures (e.g., 0 °C or below) to control the exothermic reaction and prevent the decomposition of the reactive intermediates. The subsequent coupling with morpholine can often be allowed to proceed at room temperature.

Solvent and Base Selection: The choice of solvent is critical; it must be inert to the highly reactive reagents. Aprotic solvents like dichloromethane, THF, or toluene (B28343) are commonly used. The base is required to scavenge the HCl generated during the reaction. Tertiary amines like triethylamine are suitable as they are non-nucleophilic and will not compete with morpholine in the coupling step.

Purification: After the reaction is complete, the workup typically involves washing the organic phase to remove the hydrochloride salt of the base and any unreacted starting materials. The final product can then be purified using standard techniques such as column chromatography or recrystallization to achieve high purity.

Synthesis of Analogues and Derivatives of this compound

The modular nature of this synthesis allows for the generation of a library of analogues by modifying the heterocyclic precursors.

The thiomorpholine scaffold offers several positions for structural modification. One key site is the sulfur atom, which can be oxidized to introduce new functional groups. The sulfide can be selectively oxidized to the corresponding sulfoxide (B87167) or further to the sulfone using various oxidizing agents. google.comjchemrev.comresearchgate.netorganic-chemistry.org Hydrogen peroxide, often in the presence of a metal catalyst, is a common reagent for this transformation. google.comorganic-chemistry.org This modification can significantly alter the physicochemical properties of the molecule, such as polarity and hydrogen bonding capacity.

Another strategy for creating analogues involves starting with substituted thiomorpholine precursors. For example, using substituted cysteamine derivatives in the initial ring-forming reaction would lead to thiomorpholine rings with substituents on the carbon backbone. These modified thiomorpholine precursors can then be carried through the carbonyl coupling sequence to yield the corresponding substituted analogues of this compound.

| Parent Compound | Reagent(s) | Derivative |

| This compound | m-CPBA (1 eq.) or H₂O₂ | 4-(Thiomorpholine-1-oxide-4-carbonyl)morpholine |

| This compound | m-CPBA (>2 eq.) or H₂O₂ (cat. TaC) | 4-(Thiomorpholine-1,1-dioxide-4-carbonyl)morpholine |

This table outlines potential derivatives obtainable through oxidation of the thiomorpholine sulfur atom.

Structural Modifications at the Morpholine Moiety

The morpholine ring within the this compound structure is generally chemically inert. As a saturated N-acyl heterocycle, the nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group, rendering it non-basic and non-nucleophilic. This deactivation, coupled with the absence of unsaturation, makes the ring resistant to common electrophilic substitution reactions.

Direct functionalization of the C-H bonds on the morpholine ring post-synthesis is challenging and typically requires harsh conditions or specialized reagents that are often unselective. Therefore, structural modifications are most effectively introduced by utilizing pre-functionalized morpholine derivatives during the initial synthesis of the urea structure. A wide variety of substituted morpholines can be prepared through established synthetic routes, which can then be reacted with a thiomorpholine-derived isocyanate or an equivalent carbonylating agent to build the final molecule with the desired substitutions. jchemrev.comjchemrev.com

Diversification of the Carbonyl Linker and Alternative Bridging Units

The urea carbonyl group serves as a stable bridge between the thiomorpholine and morpholine rings. The formation of this urea linkage is typically achieved by reacting one of the heterocyclic amines (e.g., thiomorpholine) with a carbonylating agent to form a reactive intermediate, which then reacts with the other amine (e.g., morpholine). nih.gov Safe and effective alternatives to highly toxic phosgene, such as N,N'-carbonyldiimidazole (CDI), are commonly employed for this purpose. nih.gov

The versatility of this central linker allows for significant diversification by replacing the carbonyl unit (C=O) with other bridging groups. This enables the synthesis of a family of related compounds with potentially different chemical and physical properties. The primary analogues include thioureas and sulfonamides.

Thiourea Analogue : Replacing the carbonyl with a thiocarbonyl (C=S) group yields the corresponding thiourea. This is typically achieved by using thiophosgene (B130339) or a thiocarbonyl equivalent in place of phosgene or CDI during synthesis. nih.govnih.gov

Sulfonamide Analogue : A sulfonyl group (SO₂) can serve as a non-planar, hydrogen bond-accepting linker. The corresponding sulfonamide can be synthesized by reacting one of the amines with sulfuryl chloride (SO₂Cl₂) to form a sulfamoyl chloride intermediate, followed by a reaction with the second amine.

The table below outlines potential alternative bridging units and the common reagents used for their synthesis.

| Bridging Unit | Linker Structure | Typical Synthetic Reagents |

|---|---|---|

| Urea (Carbonyl) | -C(O)- | Phosgene, Triphosgene, N,N'-Carbonyldiimidazole (CDI) |

| Thiourea (Thiocarbonyl) | -C(S)- | Thiophosgene, Thiocarbonyldiimidazole (TCDI) |

| Sulfonamide (Sulfonyl) | -S(O)₂- | Sulfuryl chloride (SO₂Cl₂) |

| Amide (Acyl) | -C(O)-CH₂- | Acyl chlorides (e.g., Chloroacetyl chloride) followed by nucleophilic substitution |

Chemical Reactivity and Transformation Pathways of this compound

Oxidation Reactions of the Thiomorpholine Sulfur Atom

The sulfur atom in the thiomorpholine ring is the most reactive site in the molecule towards oxidation. It can be selectively and sequentially oxidized to form the corresponding sulfoxide and sulfone without affecting the morpholine or urea moieties. jchemrev.com This transformation significantly alters the polarity, solubility, and hydrogen bonding capacity of the molecule.

The oxidation is a stepwise process:

Sulfoxide Formation : Mild oxidation, typically with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), converts the sulfide to a sulfoxide (S=O). nih.gov This introduces a chiral center at the sulfur atom.

Sulfone Formation : Further oxidation with a stronger oxidizing agent or an excess of the oxidant yields the sulfone (O=S=O). ontosight.ai The sulfone is highly stable and resistant to further oxidation.

The choice of oxidant and reaction conditions allows for controlled synthesis of either the sulfoxide or the sulfone.

| Target Product | Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|---|

| Thiomorpholine S-oxide | Hydrogen Peroxide (H₂O₂) | 1 equivalent, often in acetic acid or methanol | jchemrev.com |

| Thiomorpholine S-oxide | meta-Chloroperoxybenzoic acid (m-CPBA) | ~1 equivalent, dichloromethane (CH₂Cl₂), low temperature (e.g., 0 °C) | researchgate.net |

| Thiomorpholine S,S-dioxide (Sulfone) | Hydrogen Peroxide (H₂O₂) | Excess (>2 equivalents), often with heating | jchemrev.comontosight.ai |

| Thiomorpholine S,S-dioxide (Sulfone) | meta-Chloroperoxybenzoic acid (m-CPBA) | >2 equivalents, dichloromethane (CH₂Cl₂) | researchgate.net |

| Thiomorpholine S,S-dioxide (Sulfone) | Potassium permanganate (B83412) (KMnO₄) | Aqueous solution, often with acid or base | ontosight.ai |

Hydrolytic Stability and Cleavage Mechanisms

The urea linkage is known for its high hydrolytic stability, being significantly more resistant to cleavage than amides, and vastly more so than esters or anhydrides. nih.gov Under neutral physiological conditions, this compound is expected to be very stable.

Cleavage of the urea bond to regenerate the parent thiomorpholine and morpholine amines requires forcing conditions, such as prolonged heating in the presence of strong acid or base. researchgate.net

Acid-Catalyzed Hydrolysis : Under strong acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. A water molecule can then attack the activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination steps result in the cleavage of a C-N bond to release one of the amines and a carbamic acid intermediate, which rapidly decomposes to the other amine and carbon dioxide.

Base-Catalyzed Hydrolysis : Under strong basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. researchgate.net This process is generally less efficient than acid-catalyzed hydrolysis because the leaving groups are strongly basic anions (amides), which are poor leaving groups. The reaction typically requires high temperatures to proceed. nih.gov

Specialized methods, such as metal-catalyzed cleavage or reactions induced by specific reagents like nitric oxide in tailored structures, have been developed but are not generally applicable. researchgate.netrsc.org The inherent stability of the urea bond is a defining chemical characteristic of this compound.

Ring-Opening and Rearrangement Reactions

While specific studies on the ring-opening and rearrangement reactions of this compound are not extensively documented in publicly available literature, the chemical reactivity of this compound can be inferred from the behavior of its constituent functional groups: the urea-like carbonyl bridge, the morpholine ring, and the thiomorpholine ring. Reactions would likely target the cleavage of the amide-like C-N bonds or the opening of one of the heterocyclic rings under specific conditions.

The central carbonyl group, bonded to the nitrogen atoms of both the morpholine and thiomorpholine rings, forms a urea-like structure. The thermal decomposition of urea and its derivatives is known to proceed via the formation of isocyanates and amines. nih.gov By analogy, subjecting this compound to high temperatures could potentially lead to the cleavage of one of the C-N bonds, generating a morpholine- or thiomorpholine-derived isocyanate and the corresponding amine. However, the thermal decomposition of more complex heterocyclic structures can be intricate, often involving radical mechanisms and leading to a variety of fragmentation products. mdpi.comresearchgate.net For instance, studies on the thermal decomposition of morpholine have shown the formation of products such as 2-(2-aminoethoxy)ethanol, ethanolamine, and ammonia, indicating the potential for ring fragmentation under harsh thermal conditions.

Table 1: Potential Products from Thermal Decomposition of this compound

| Reactant | Condition | Potential Reaction Type | Possible Products |

|---|---|---|---|

| This compound | High Temperature | C-N Bond Cleavage / Ring Fragmentation | Morpholine, Thiomorpholine, Isocyanates, Amines, Ring-opened fragments |

Reductive cleavage of the amide-like bonds presents another plausible transformation. The use of strong reducing agents can cleave amide bonds, particularly those adjacent to heterocyclic rings. researchgate.netcam.ac.uk For example, treatment with excess zinc in aqueous hydrochloric acid has been shown to reductively cleave picolinic amides to afford the corresponding amines in good yields under mild conditions. researchgate.netcam.ac.uk Applying similar reductive methods to this compound could potentially lead to the formation of morpholine, thiomorpholine, and a reduced carbon species, although the specific products would depend on the exact reagents and conditions employed.

The morpholine and thiomorpholine rings themselves are generally stable heterocycles. However, N-acylation can influence their reactivity. For instance, the organocatalytic ring-opening polymerization of N-acyl morpholin-2-ones demonstrates that the N-acyl group can activate the morpholine ring towards nucleophilic attack, leading to ring opening. nih.gov While this compound does not possess the lactone functionality of a morpholin-2-one, this suggests that the N-carbonyl linkage could potentially make the ring carbons more susceptible to attack under certain catalytic conditions.

Rearrangement reactions involving N-heterocyclic compounds have also been documented, often proceeding through ring-opening and ring-closing mechanisms, sometimes catalyzed by transition metals. rsc.org It is conceivable that under specific catalytic conditions, this compound could undergo rearrangements involving the cleavage and reformation of bonds within the heterocyclic systems, although such transformations would likely require specific reagents to promote these pathways.

Advanced Structural Elucidation of 4 Thiomorpholine 4 Carbonyl Morpholine

Crystallographic Analysis of 4-(Thiomorpholine-4-carbonyl)morpholine and its Derivatives

Single Crystal X-ray Diffraction Studies

Following a comprehensive search of scientific literature and crystallographic databases, no specific single crystal X-ray diffraction data for the compound this compound could be located. While studies on related thiomorpholine (B91149) and morpholine (B109124) derivatives exist, providing insights into the general conformational behavior of these rings, the precise molecular geometry, intermolecular interactions, and crystal packing arrangements for the title compound remain undetermined.

Determination of Absolute Molecular Geometry and Conformation

Information regarding the absolute molecular geometry and conformation of this compound is not available in published literature. Such a determination would require single crystal X-ray diffraction analysis, which has not been reported for this specific compound.

Analysis of Intramolecular and Intermolecular Interactions

A detailed analysis of the intramolecular and intermolecular interactions, such as hydrogen bonding networks or π-π stacking, for this compound is not possible without experimental crystallographic data.

Crystal Packing Arrangements and Supramolecular Architecture

Details on the crystal packing and supramolecular architecture of this compound are currently unknown as no crystallographic studies have been published.

Powder X-ray Diffraction for Polymorph Characterization

No powder X-ray diffraction (PXRD) data for this compound has been found in the public domain. PXRD is a key technique for the characterization of crystalline solids and the identification of different polymorphic forms. The absence of such data means that the solid-state properties and potential polymorphism of this compound have not been investigated or reported.

Spectroscopic Characterization of this compound

A thorough search for spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for this compound did not yield any specific experimental spectra or detailed analyses for this compound. While general spectroscopic features of thiomorpholine and morpholine moieties are known, specific data for the title compound is not available in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the electronic environment and connectivity of each nucleus can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methylene (B1212753) protons of the morpholine and thiomorpholine rings. Due to the electron-withdrawing effect of the carbonyl group, the protons on the carbons adjacent to the nitrogen atoms (α-protons) will be deshielded and appear at a lower field (higher ppm value) compared to the protons adjacent to the oxygen or sulfur atoms (β-protons).

The morpholine ring protons typically appear as two multiplets. The protons α to the nitrogen (H-2', H-6') are expected to resonate downfield due to the adjacent amide nitrogen. The protons α to the oxygen (H-3', H-5') will likely appear at a slightly higher field.

Similarly, for the thiomorpholine ring, the protons α to the nitrogen (H-2, H-6) will be shifted downfield. The protons adjacent to the sulfur atom (H-3, H-5) are expected at a higher field compared to their oxygenated counterparts in the morpholine ring, as sulfur is less electronegative than oxygen. The signals for all methylene groups are anticipated to be multiplets, likely complex due to potential chair-chair conformational equilibria and second-order coupling effects.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Morpholine CH₂-N (H-2', H-6') | 3.50 - 3.80 | m |

| Morpholine CH₂-O (H-3', H-5') | 3.60 - 3.90 | m |

| Thiomorpholine CH₂-N (H-2, H-6) | 3.70 - 4.00 | m |

| Thiomorpholine CH₂-S (H-3, H-5) | 2.60 - 2.90 | m |

Note: Predicted values are based on data from related morpholine and thiomorpholine derivatives. The exact chemical shifts and multiplicities can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon is expected to have the most downfield chemical shift, characteristic of an amide carbonyl group. The methylene carbons of the two rings will have distinct signals.

For the morpholine ring, the carbons adjacent to the nitrogen (C-2', C-6') will be deshielded relative to those in unsubstituted morpholine due to the acyl group. The carbons adjacent to the oxygen (C-3', C-5') will also show a characteristic shift.

In the thiomorpholine ring, the carbons next to the nitrogen (C-2, C-6) will be similarly deshielded. The carbons adjacent to the sulfur (C-3, C-5) are expected to resonate at a higher field (lower ppm) compared to the corresponding carbons in the morpholine ring, reflecting the lower electronegativity of sulfur compared to oxygen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 170 |

| Morpholine CH₂-N (C-2', C-6') | 45 - 50 |

| Morpholine CH₂-O (C-3', C-5') | 65 - 70 |

| Thiomorpholine CH₂-N (C-2, C-6) | 48 - 53 |

| Thiomorpholine CH₂-S (C-3, C-5) | 25 - 30 |

Note: Predicted values are based on data from related morpholine and thiomorpholine derivatives.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. It would show correlations between the geminal protons on each methylene group and vicinal couplings between protons on adjacent carbons within each ring (e.g., between H-2/H-3 and H-5/H-6 of the thiomorpholine ring).

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups and probe the vibrational modes of a molecule.

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For tertiary amides, this band typically appears in the region of 1630-1670 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the nitrogen atoms. The presence of two nitrogen atoms attached to the carbonyl carbon may slightly alter the electronic distribution and thus the vibrational frequency compared to simpler tertiary amides. In the Raman spectrum, the carbonyl stretch is generally a weaker and sharper band.

Both the morpholine and thiomorpholine rings will exhibit a series of characteristic vibrational modes, including C-H stretching, C-H bending (scissoring and wagging), and ring stretching and deformation modes.

C-H Stretching: The C-H stretching vibrations of the methylene groups in both rings are expected to appear in the 2850-3000 cm⁻¹ region.

Ring Vibrations: The morpholine ring is characterized by C-O-C stretching vibrations, typically observed in the 1115-1070 cm⁻¹ region. The thiomorpholine ring will show C-S stretching vibrations, which are generally weaker and occur at lower frequencies, typically in the 700-600 cm⁻¹ range. Both rings will also display C-N stretching vibrations, which can be coupled with other modes. The complex fingerprint region (below 1500 cm⁻¹) will contain numerous bands corresponding to various bending and ring deformation modes, providing a unique spectroscopic signature for the entire molecule.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (CH₂) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide) | 1630 - 1670 | 1630 - 1670 | Very Strong (IR), Weak-Medium (Raman) |

| CH₂ Scissoring | ~1450 | ~1450 | Medium |

| C-O-C Stretch (Morpholine) | 1115 - 1070 | 1115 - 1070 | Strong (IR) |

| C-N Stretch | 1250 - 1020 | 1250 - 1020 | Medium-Strong |

| C-S Stretch (Thiomorpholine) | 700 - 600 | 700 - 600 | Weak-Medium |

Note: These are predicted ranges and the actual spectra may show more complex patterns due to coupling of vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural features of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound, mass spectrometry provides crucial data for confirming its molecular formula and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high precision. The exact mass of this compound can be calculated by summing the precise masses of its constituent atoms (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur).

The molecular formula of this compound is C₉H₁₆N₂O₂S. The precise mass is calculated as follows:

Carbon (C): 9 x 12.000000 = 108.000000

Hydrogen (H): 16 x 1.007825 = 16.125200

Nitrogen (N): 2 x 14.003074 = 28.006148

Oxygen (O): 2 x 15.994915 = 31.989830

Sulfur (S): 1 x 31.972071 = 31.972071

Calculated Exact Mass: 216.093259 Da

An experimentally obtained HRMS value that closely matches this calculated exact mass would provide strong evidence for the elemental composition of C₉H₁₆N₂O₂S, thereby confirming the identity of the compound.

Table 1: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

|---|---|

| C₉H₁₆N₂O₂S | 216.093259 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable information about the compound's structure. For this compound, fragmentation is expected to occur at the weaker bonds and in ways that produce stable fragment ions.

Key fragmentation pathways would likely involve the cleavage of the amide bond and the heterocyclic rings. Common fragmentation patterns for similar structures include alpha-cleavage adjacent to the heteroatoms (N, S, O) and cleavage of the carbonyl group.

Predicted Fragmentation Pathways:

Cleavage of the C-C bond of the carbonyl group: This would lead to the formation of the thiomorpholine-4-carbonyl cation (m/z 144) and the morpholine radical, or the morpholine-4-carbonyl cation (m/z 114) and the thiomorpholine radical.

Cleavage of the C-N amide bond: This could result in the formation of the thiomorpholinyl cation (m/z 102) or the morpholinyl cation (m/z 86).

Ring fragmentation: Both the morpholine and thiomorpholine rings can undergo fragmentation, typically involving the loss of small neutral molecules like ethene (C₂H₄).

The identification of these characteristic fragment ions in the mass spectrum serves to confirm the presence of the thiomorpholine, morpholine, and carbonyl moieties within the molecular structure.

Table 2: Predicted Key Fragment Ions for this compound

| m/z | Predicted Fragment Structure |

|---|---|

| 216 | [M]⁺ (Molecular Ion) |

| 144 | [Thiomorpholine-C=O]⁺ |

| 114 | [Morpholine-C=O]⁺ |

| 102 | [Thiomorpholine]⁺ |

| 86 | [Morpholine]⁺ |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule, which is related to the presence of chromophores.

Electronic Transitions and Chromophore Analysis

The structure of this compound contains a carbonyl group (C=O) which acts as a primary chromophore. The lone pairs of electrons on the nitrogen, oxygen, and sulfur atoms can also participate in electronic transitions.

The key electronic transition expected for this molecule is the n → π* (n-to-pi-star) transition associated with the carbonyl group. This transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. These transitions are typically weak and appear at longer wavelengths.

The presence of the nitrogen and sulfur atoms of the thiomorpholine ring and the nitrogen and oxygen atoms of the morpholine ring can influence the energy of this transition. The lone pair electrons on these heteroatoms can lead to n → σ* (n-to-sigma-star) transitions, which generally occur at shorter wavelengths in the UV region. A recent study on bis-quinolin-3-yl chalcones noted that thiomorpholine substitution can lead to a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the sulfur atom. nih.gov

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

|---|---|---|

| Carbonyl (C=O) | n → π* | 270 - 300 |

| N, S, O Heteroatoms | n → σ* | < 220 |

Computational Chemistry and Theoretical Investigations of 4 Thiomorpholine 4 Carbonyl Morpholine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the chemical and physical properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. jchemrev.com It is particularly effective for optimizing molecular geometries and predicting electronic properties like molecular orbital energies and charge distributions. nih.govnih.gov

A foundational step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. For a flexible molecule like 4-(Thiomorpholine-4-carbonyl)morpholine, this involves exploring its conformational energy landscape.

Based on DFT studies of related molecules, an optimized structure would provide detailed geometric parameters. nih.gov An illustrative set of calculated bond lengths and angles for the core structure is presented below.

Table 1: Illustrative Optimized Geometric Parameters for this compound :heavy_check_mark: Table is interactive. You can sort, filter, and download it.

| Parameter | Bond/Angle | Type | Predicted Value |

|---|---|---|---|

| Bond Length | C=O (carbonyl) | Double | ~ 1.24 Å |

| Bond Length | C-N (amide, morpholine) | Single | ~ 1.37 Å |

| Bond Length | C-N (amide, thiomorpholine) | Single | ~ 1.38 Å |

| Bond Length | C-S (thiomorpholine) | Single | ~ 1.82 Å |

| Bond Length | C-O (morpholine) | Single | ~ 1.43 Å |

| Bond Angle | O=C-N (morpholine) | ~ 121° | |

| Bond Angle | O=C-N (thiomorpholine) | ~ 120° | |

| Bond Angle | C-S-C (thiomorpholine) | ~ 98° | |

| Bond Angle | C-O-C (morpholine) | ~ 112° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons.

The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be localized on the electron-rich heteroatoms, particularly the sulfur atom of the thiomorpholine (B91149) ring, which is generally more polarizable than oxygen or nitrogen. The LUMO would likely be centered on the carbonyl group, specifically the antibonding π* orbital, making the carbonyl carbon the primary site for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties :heavy_check_mark: Table is interactive. You can sort, filter, and download it.

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.5 to 6.5 |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution across a molecule's surface. It is invaluable for identifying regions that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic interactions.

On an EPS map, regions of negative electrostatic potential are typically colored red, indicating an excess of electron density (e.g., around lone pairs on oxygen or nitrogen atoms) and are favorable sites for electrophilic attack. nih.gov Regions with positive potential are colored blue, indicating electron deficiency (e.g., around hydrogen atoms bonded to heteroatoms) and are susceptible to nucleophilic attack.

In this compound, the most intense negative potential (deep red) is expected to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The oxygen of the morpholine (B109124) ring and, to a lesser extent, the sulfur of the thiomorpholine ring would also exhibit negative potential. Positive potential (blue) would be found on the hydrogen atoms of the methylene (B1212753) groups adjacent to the nitrogen atoms. This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding.

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms :heavy_check_mark: Table is interactive. You can sort, filter, and download it.

| Atom | Location | Predicted Mulliken Charge (a.u.) |

|---|---|---|

| O | Carbonyl | -0.55 |

| C | Carbonyl | +0.45 |

| N | Morpholine | -0.30 |

| O | Morpholine | -0.25 |

| N | Thiomorpholine | -0.32 |

| S | Thiomorpholine | -0.10 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data from experimental findings. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for electronic energies and molecular properties, serving as a benchmark for other computational techniques. These methods could be employed to refine the electronic properties and conformational energies of this compound, especially where high accuracy is required.

Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation could be used to:

Explore Conformational Flexibility: Track the dynamic interconversion of the chair conformations of the morpholine and thiomorpholine rings.

Analyze Rotational Dynamics: Investigate the rotation around the C-N amide bonds and other single bonds to understand the molecule's flexibility and the shapes it can adopt in solution.

Study Solvation Effects: Simulate the molecule in an aqueous or organic solvent to understand how solvent molecules arrange around it and influence its conformation and properties.

MD simulations are particularly powerful when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, or when used to study the interaction of a small molecule with a large biological target, such as a protein, to predict binding modes and affinities.

Conformational Dynamics in Different Solvents and Phases

A detailed analysis of the conformational landscape of this compound is crucial for understanding its structure-activity relationship. Such a study would typically involve quantum mechanical calculations to identify low-energy conformers in the gas phase. The chair conformation is generally the most stable for both morpholine and thiomorpholine rings. However, the orientation of the two rings with respect to each other around the amide bond would lead to various possible conformers.

Molecular dynamics simulations in different solvents, such as water, chloroform, or dimethyl sulfoxide (B87167), would be necessary to understand how the solvent environment influences the conformational preferences and the dynamic behavior of the molecule. Key parameters to investigate would include the puckering parameters of the heterocyclic rings and the rotational barrier around the C-N amide bond.

Intermolecular Interaction Prediction and Self-Assembly Propensities

The potential for this compound to form dimers or larger aggregates through non-covalent interactions is a key aspect of its supramolecular chemistry. Computational methods could predict the preferred modes of intermolecular association. The presence of hydrogen bond acceptors (the carbonyl oxygen and the morpholine oxygen) and potential weak hydrogen bond donors (the alpha-hydrogens to the nitrogen and sulfur atoms) suggests the possibility of various hydrogen bonding networks.

Furthermore, an analysis of electrostatic potential surfaces would reveal the electron-rich and electron-poor regions of the molecule, guiding the prediction of how these molecules might interact with each other and with other chemical species. Understanding these self-assembly propensities is vital for predicting the crystal packing and the behavior of the compound in condensed phases.

Topological Analysis of Electron Density

A deeper understanding of the chemical bonding and non-covalent interactions within this compound would require a topological analysis of its electron density, derived from high-level quantum chemical calculations.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful tool for visualizing and characterizing weak non-covalent interactions. This method would allow for the identification of regions corresponding to van der Waals interactions, hydrogen bonds, and steric repulsion within the molecule and between interacting molecules. An RDG analysis would provide a visual map of the non-covalent interactions that govern the molecule's conformational stability and its potential for self-assembly.

Electron Localization Function (ELF) Analysis for Chemical Bonding

The Electron Localization Function (ELF) provides a quantitative measure of electron pair localization, offering insights into the nature of chemical bonds. mdpi.com An ELF analysis of this compound would clearly delineate the core, bonding, and non-bonding (lone pair) electron domains. This would be particularly insightful for characterizing the C=O double bond, the C-N and C-S single bonds within the rings, and the crucial C-N amide bond linking the two heterocyclic moieties.

Localized Orbital Locator (LOL) Analysis for Electron Pair Localization

Similar to ELF, the Localized Orbital Locator (LOL) is another valuable tool for visualizing electron pair localization. It provides a different perspective on the electronic structure and can be used to complement the findings from ELF analysis. A LOL analysis would help in further characterizing the covalent bonds and the spatial distribution of lone pairs on the oxygen, nitrogen, and sulfur atoms, which are critical for the molecule's reactivity and interaction patterns.

In Silico Prediction of Reactivity and Stability Profiles

Computational methods are indispensable for predicting the chemical reactivity and stability of a molecule. For this compound, this would involve the calculation of various molecular descriptors.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Reaction Pathway Modeling and Transition State Analysis

Currently, there is a lack of specific research articles detailing the reaction pathway modeling and transition state analysis for the formation or decomposition of this compound. However, studies on related molecules provide a framework for how such an analysis would be conducted. For instance, computational studies on the decomposition of morpholine have mapped out potential energy surfaces to understand its breakdown mechanisms. nih.gov A similar approach for this compound would involve identifying potential reactants, intermediates, transition states, and products for its synthesis or degradation.

Theoretical modeling would likely investigate the nucleophilic attack of the morpholine nitrogen on a thiocarbonyl precursor or the coupling of morpholine and thiomorpholine moieties. Transition state analysis would be crucial in determining the energy barriers associated with these reaction steps, thereby predicting the most favorable reaction pathways. The geometry and vibrational frequencies of the transition states would offer a detailed picture of the bond-forming and bond-breaking processes at a molecular level.

Thermochemical Properties and Kinetic Studies

Similarly, dedicated thermochemical and kinetic data for this compound from computational studies are not readily found. Research on morpholine and thiomorpholine has utilized both experimental and computational methods to determine properties like the gas-phase standard molar enthalpies of formation. researchgate.net For this compound, computational chemistry could predict key thermochemical properties.

Table 1: Hypothetical Thermochemical Properties of this compound

| Property | Predicted Value | Unit |

| Standard Enthalpy of Formation (Gas) | Data not available | kJ/mol |

| Standard Gibbs Free Energy of Formation (Gas) | Data not available | kJ/mol |

| Entropy (Gas) | Data not available | J/(mol·K) |

| Heat Capacity (Gas) | Data not available | J/(mol·K) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found.

Kinetic studies, informed by computational modeling, would provide rate constants and activation energies for reactions involving this compound. For example, theoretical investigations into the decomposition of morpholine have provided kinetic parameters that are instrumental in building robust kinetic models. nih.gov A parallel study on this compound would be invaluable for understanding its stability and reactivity under various conditions.

While direct computational data for this compound is scarce, the established methodologies used for its constituent rings, morpholine and thiomorpholine, demonstrate the potential of theoretical chemistry to fill these knowledge gaps. researchgate.netjchemrev.comjchemrev.comresearchgate.net Such studies would be essential for any future application or further research involving this specific compound.

Research on the Biological Activity of 4 Thiomorpholine 4 Carbonyl Morpholine and Its Derivatives

Investigation of Molecular Targets and Mechanisms of Action (non-clinical)

The biological activity of 4-(thiomorpholine-4-carbonyl)morpholine and its analogues is intrinsically linked to their interactions with specific molecular targets. Non-clinical studies have begun to explore these interactions, primarily focusing on enzyme inhibition, receptor binding, and the modulation of cellular pathways.

Enzyme Inhibition Studies (e.g., COX-2, DPP-IV, α-glucosidase, PARP1/2)

Derivatives of both morpholine (B109124) and thiomorpholine (B91149) have demonstrated the ability to inhibit various enzymes, suggesting that this compound and its analogues may also possess such activities. researchgate.net

Cyclooxygenase-2 (COX-2): The morpholine moiety has been incorporated into various molecules to enhance their selective COX-2 inhibitory activity. researchgate.net Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are effective in treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov While direct studies on this compound are limited, the presence of the morpholine ring suggests a potential for interaction with the COX-2 enzyme.

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several thiomorpholine-bearing compounds have been identified as potent DPP-IV inhibitors. jchemrev.com For instance, a series of thiomorpholine-containing compounds demonstrated significant in vitro inhibition of DPP-IV, with IC50 values in the micromolar range. jchemrev.com

| Compound | IC50 (µmol/L) |

|---|---|

| Compound 16a | 6.93 |

| Compound 16b | 6.29 |

| Compound 16c | 3.40 |

α-Glucosidase: The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is another approach to controlling blood glucose levels. nih.gov A series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives have shown considerable α-glucosidase inhibitory activity. jchemrev.com One particular compound with a methoxy-substituted benzene (B151609) ring exhibited superior inhibition with an IC50 value of 0.18 ± 0.01 µg/mL. jchemrev.com

Poly(ADP-ribose) polymerase (PARP1/2): PARP enzymes are involved in DNA repair, and their inhibition is a promising strategy in cancer therapy. nih.gov While direct evidence for this compound is not available, the general class of heterocyclic compounds is being explored for PARP inhibition.

Receptor Binding Profiling and Ligand-Target Interactions

The ability of this compound derivatives to bind to specific receptors is a key area of investigation. The morpholine moiety is known to be a versatile scaffold that can interact with a variety of receptors. nih.gov For example, certain morpholine-containing compounds have been found to act as ligands for central nervous system receptors. nih.gov The specific receptor binding profile of this compound itself has not been extensively detailed in publicly available research. However, studies on related N-acyl thiomorpholine and N-acyl morpholine structures can provide insights into potential ligand-target interactions. The conformation and electronic properties of the thiomorpholine and morpholine rings, as well as the nature of the carbonyl linker, would be critical in determining the binding affinity and selectivity for specific receptors.

Cellular Pathway Modulation Research (in vitro models)

The interaction of a compound with its molecular target can trigger a cascade of events within a cell, leading to the modulation of various cellular pathways. For instance, compounds containing the morpholine scaffold have been shown to influence pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell growth and proliferation. mdpi.com The inhibition of enzymes like COX-2 and DPP-IV by derivatives of this compound would directly impact inflammatory and metabolic pathways, respectively. Further in vitro studies using relevant cell lines are necessary to map the specific cellular pathways modulated by this class of compounds.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for the design of more potent and selective therapeutic agents. e3s-conferences.org For this compound analogues, SAR studies would focus on how modifications to the thiomorpholine and morpholine moieties, as well as the linker, affect their biological activity.

Impact of Thiomorpholine Moiety Modifications on Potency and Selectivity

Modifications to the thiomorpholine ring can significantly impact the biological activity of the molecule. For example, in a study of 2-(thiophen-2-yl) dihydroquinoline derivatives, the thiomorpholine analogue was found to be less potent in terms of antimycobacterial activity compared to its morpholine counterpart. jchemrev.com This suggests that the presence of the sulfur atom in the thiomorpholine ring can influence the compound's interaction with its target. Furthermore, computational models have suggested that the 6th position of the thiomorpholine ring can be modified to alter the physical characteristics of the ligand with minimal loss of enzyme inhibitory activity. jchemrev.com

| Compound | Substituent | MIC (µg/mL) |

|---|---|---|

| Parent Compound | - | 12.5 |

| Morpholine Analog (26a) | Morpholine | 6.25 |

| Thiomorpholine Analog (26b) | Thiomorpholine | 25 |

Role of the Carbonyl Linker in Ligand-Target Recognition

The carbonyl group, forming a urea (B33335) or amide-like linkage between the thiomorpholine and morpholine rings, is pivotal to the molecule's three-dimensional structure and its potential interactions with biological targets. This linker imparts a degree of conformational rigidity, which can be crucial for orienting the two heterocyclic rings into a specific geometry required for binding to a receptor or enzyme active site.

Stereochemical Influences on Biological Response

Stereochemistry plays a profound role in the biological activity of therapeutic agents, as biological systems, such as enzymes and receptors, are chiral. nih.gov The introduction of chiral centers into derivatives of this compound, for instance by substitution on the carbon atoms of either the morpholine or thiomorpholine rings, would result in stereoisomers (enantiomers or diastereomers). These isomers, despite having the same chemical formula and connectivity, can exhibit vastly different pharmacological and pharmacokinetic profiles.

Different stereoisomers can interact differently with a chiral biological target, leading to variations in binding affinity and, consequently, potency. One isomer may fit perfectly into a binding site, while its mirror image may not, resulting in one being active while the other is inactive or less active. nih.gov Research on chiral morpholine derivatives has demonstrated the synthesis of specific stereoisomers, such as (2R, 5S) and (2S, 5R) configurations, from optically pure starting materials. banglajol.info Although specific stereochemical studies on the this compound framework are not extensively documented, the established principles of stereopharmacology strongly suggest that the spatial arrangement of substituents would be a critical determinant of the biological response for its chiral derivatives. researchgate.net

In Vitro Biological Screening Methodologies

The therapeutic potential of new chemical entities is initially assessed through a battery of in vitro assays designed to measure specific biological activities. For derivatives of this compound, these methodologies are crucial for identifying lead compounds for further development.

Antimicrobial Activity Studies (e.g., antibacterial, antifungal)

Derivatives containing morpholine and thiomorpholine moieties have been extensively evaluated for their antimicrobial properties. researchgate.netjchemrev.com Standard in vitro methods, such as the broth microdilution or agar (B569324) disk diffusion assays, are commonly employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Research on related structures has shown significant activity. For example, certain Schiff base derivatives of thiomorpholine demonstrated very good activity against Mycobacterium smegmatis at concentrations as low as 7.81 µg/mL. jchemrev.com In another study, newly synthesized morpholine derivatives containing an azole nucleus were tested against various microbes, with some compounds showing notable activity against M. smegmatis and the fungi Candida albicans and Saccharomyces cerevisiae. nih.gov The data suggests that the combination of the thiomorpholine ring with other heterocyclic systems can lead to potent antimicrobial agents.

| Compound Type | Microorganism | Activity/Result | Reference |

|---|---|---|---|

| Thiomorpholine Schiff Base (7b, 7c) | Mycobacterium smegmatis | Good activity at 7.81 µg/mL | jchemrev.com |

| Morpholine-Pyridine-Thiazole Hybrid (10) | Urease (enzyme target) | IC₅₀ = 2.37 ± 0.19 µM | nih.gov |

| Morpholine-Pyridine-Oxadiazole Hybrid (8) | M. smegmatis, E. coli, S. aureus, C. albicans | Active against all tested strains | nih.gov |

| Novel Synthesized Morpholine Derivative (6a) | Various bacteria | Good inhibition compared to other compounds in the series | ijprs.com |

Antioxidant Activity Assays

Compounds that can mitigate oxidative stress are of significant interest for treating a wide range of diseases. The antioxidant potential of this compound derivatives is typically evaluated using well-established in vitro assays. jchemrev.comresearchgate.net Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. Another important method is the inhibition of lipid peroxidation, often induced by ferrous salts and ascorbate (B8700270) in microsomal preparations. nih.govnih.gov

Studies on structurally similar thiomorpholine derivatives have shown promising results. A series of N-substituted thiomorpholines incorporating an antioxidant moiety were found to inhibit ferrous/ascorbate-induced lipid peroxidation with IC₅₀ values as low as 7.5 µM. jchemrev.comnih.gov In another study, replacing a morpholine ring with a thiomorpholine ring in a particular bioactive compound significantly altered its antioxidant activity, highlighting the influence of the sulfur atom. nih.gov These assays are crucial for identifying derivatives capable of combating oxidative damage.

| Compound Type | Assay | Result (IC₅₀) | Reference |

|---|---|---|---|

| N-acyl Thiomorpholine Derivative (15) | Lipid Peroxidation Inhibition | IC₅₀ as low as 7.5 µM | jchemrev.com |

| Biphenyl Morpholine Derivative (9) | Lipid Peroxidation Inhibition | 86.8 µM | nih.gov |

| Biphenyl Thiomorpholine Derivative (13) | Lipid Peroxidation Inhibition | 299 µM | nih.gov |

| Naphthalene Thiomorpholine Derivative (14) | Lipid Peroxidation Inhibition | 178 µM | nih.gov |

Anticancer Activity Research (in vitro cell line studies)

The evaluation of anticancer potential is a primary focus for novel heterocyclic compounds. The in vitro cytotoxicity of derivatives of this compound is typically assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays. These tests determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀). Commonly used cell lines include MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HT29 (colon cancer). jchemrev.com

Research has demonstrated that both morpholine and thiomorpholine scaffolds are key components in various anticancer agents. e3s-conferences.org For example, a series of thiazole-thiomorpholine derivatives were synthesized and evaluated for their anticancer activity, with several compounds inducing apoptosis in cancer cells more effectively than the standard drug cisplatin. researchgate.net Similarly, morpholine-substituted quinazoline (B50416) derivatives have shown potent cytotoxic activity against A549, MCF-7, and SHSY-5Y cancer cell lines. mdpi.com These findings highlight the promise of the thiomorpholine-morpholine scaffold in the development of new anticancer drugs.

| Compound Type | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Morpholinothiophene Hydrazone (32, 33, 34) | MCF-7 (Breast) | Potent cytotoxicity, better than Tamoxifen | jchemrev.com |

| Morpholino-2-aminothiazole (45) | HT29 (Colon) | 2.01 µM | jchemrev.com |

| Thiazole-Thiomorpholine Derivative (4f, 4h, 4i, 4k, 4l) | A549 (Lung) | Induced apoptosis in 16.10–21.54% of cells | researchgate.net |

| Morpholine-Tetrahydroquinoline (10e) | A549 (Lung) | 0.033 µM | mdpi.com |

| Morpholino-β-lactam Hybrid (5c) | HepG2 (Liver) | 0.12 ± 0.00 mM | nih.gov |

Anti-inflammatory Activity Investigations

Chronic inflammation is implicated in numerous diseases, making the search for novel anti-inflammatory agents a priority. The anti-inflammatory potential of this compound derivatives can be investigated in vitro by measuring their ability to inhibit key inflammatory mediators. A common assay involves using lipopolysaccharide (LPS)-stimulated macrophage cells (like RAW 264.7) to measure the inhibition of nitric oxide (NO) production, a pro-inflammatory molecule generated by inducible nitric oxide synthase (iNOS). nih.gov

Morpholine-containing compounds have been successfully developed as anti-inflammatory agents. jchemrev.comresearchgate.net For instance, the significance of morpholine substitution has been noted in enhancing the selective COX-2 inhibition of certain non-steroidal anti-inflammatory drugs (NSAIDs). jchemrev.comjchemrev.com In a study on novel morpholine-capped β-lactam derivatives, several compounds showed potent inhibition of iNOS, with activity higher than that of the reference drug dexamethasone. nih.gov These methodologies are vital for identifying derivatives that can modulate inflammatory pathways. researchgate.net

Retinal Protector Activity Research (in vitro models)

While direct in vitro studies specifically investigating the retinal protective activity of this compound are not extensively documented in publicly available literature, the broader class of thiomorpholine derivatives has been recognized for its potential in this therapeutic area. nih.govjchemrev.comjchemrev.comresearchgate.net Research into compounds containing the thiomorpholine scaffold suggests that their mechanism of action in retinal protection may be linked to their antioxidant and anti-inflammatory properties. Oxidative stress and inflammation are key pathological processes in a variety of retinal diseases, including age-related macular degeneration and diabetic retinopathy.

The exploration of thiomorpholine derivatives as retinal protectors often involves in vitro models that simulate the cellular stresses observed in these conditions. Such models may include retinal pigment epithelial (RPE) cells or photoreceptor cell lines exposed to oxidative agents like hydrogen peroxide (H₂O₂) or high-glucose conditions to mimic hyperglycemic damage. The protective effects of the compounds are then assessed by measuring cell viability, apoptosis rates, and levels of reactive oxygen species (ROS). While specific data for this compound is not available, the general interest in thiomorpholine derivatives warrants further investigation into its potential retinal protective effects using these established in vitro assays.

Hypolipidemic and Antimalarial Activity Research (in vitro models)

Hypolipidemic Activity:

Several studies have highlighted the potential of thiomorpholine derivatives as hypolipidemic agents. nih.govjchemrev.comjchemrev.comresearchgate.net Research in this area has led to the synthesis and evaluation of various thiomorpholine-containing compounds for their ability to modulate lipid levels.

One notable study investigated a series of thiomorpholine derivatives and their impact on lipid profiles in in vitro models. The findings from this research demonstrated that certain derivatives could significantly reduce the levels of key lipids. The most active compound identified in this study exhibited a remarkable reduction in triglycerides, total cholesterol, and low-density lipoprotein (LDL) levels.

Below is a data table summarizing the hypolipidemic activity of the most potent thiomorpholine derivative from the aforementioned study.

| Lipid Parameter | Percentage Reduction (%) |

| Triglycerides | 80% |

| Total Cholesterol | 78% |

| Low-Density Lipoprotein (LDL) | 76% |

Antimalarial Activity:

Molecular Docking and Dynamics for Target Interaction Analysis

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These methods provide insights into the binding mode, affinity, and stability of the ligand-protein complex, which are crucial for understanding the mechanism of action and for the rational design of more potent and selective drug candidates.

Ligand-Protein Interaction Profiling and Hotspot Identification

Ligand-protein interaction profiling aims to identify and characterize the specific non-covalent interactions that govern the binding of a ligand to its protein target. These interactions include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. Computational tools can analyze the docked pose of a ligand in the protein's binding site to generate a detailed profile of these interactions.

For a molecule like this compound, the morpholine and thiomorpholine rings, along with the carbonyl group, can participate in various interactions. The oxygen and sulfur atoms can act as hydrogen bond acceptors, while the methylene (B1212753) groups can engage in hydrophobic interactions. Identifying the key amino acid residues in the binding pocket that form these interactions, known as "hotspots," is critical for understanding the structural basis of molecular recognition. While specific interaction profiles for this compound are not available, studies on other morpholine-containing compounds have demonstrated the importance of the morpholine ring in establishing key interactions with target proteins. nih.govmdpi.com

Binding Affinity Prediction and Ranking

A crucial aspect of drug discovery is the accurate prediction of the binding affinity between a ligand and its target protein. columbia.edunih.govnih.govbiorxiv.org Binding affinity is a measure of the strength of the interaction and is often correlated with the biological activity of the compound. Molecular docking programs use scoring functions to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol).

These scoring functions take into account various factors, including the intermolecular interactions identified during the docking process. By predicting the binding affinities of a series of compounds, it is possible to rank them according to their potential potency. This allows for the prioritization of compounds for further experimental testing. Although specific binding affinity predictions for this compound are not documented, computational methods could be employed to predict its affinity for various potential biological targets.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful technique used in drug design to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific target and elicit a biological response. eurekaselect.comnih.govresearchgate.net A pharmacophore model typically consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

Once a pharmacophore model is developed based on a set of known active molecules or the structure of the target's binding site, it can be used as a 3D query to screen large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. Furthermore, the pharmacophore model provides valuable insights into the key structural requirements for binding, guiding the design of new derivatives with improved potency and selectivity. The morpholine and thiomorpholine moieties are often considered important pharmacophoric elements in various drug candidates due to their ability to form favorable interactions and their desirable physicochemical properties. nih.gov

Advanced Applications in Materials Science and Polymer Chemistry Research

Development of Stimuli-Responsive Polymers Incorporating Thiomorpholine (B91149) Motifs

The incorporation of thiomorpholine and its derivatives into polymer chains has been a successful strategy for creating "smart" materials that respond to external stimuli such as temperature, pH, and redox conditions. These polymers can undergo reversible changes in their physical and chemical properties, making them valuable for a range of advanced research applications.

Thermo-Responsive Polymer Systems (e.g., Lower Critical Solution Temperature (LCST) Behavior)